2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile

Catalog No.
S7347719
CAS No.
M.F
C17H22ClN3O
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]am...

Product Name

2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile

IUPAC Name

2-chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C17H22ClN3O/c1-12(2)9-17(22)21-7-5-14(6-8-21)20-15-4-3-13(11-19)16(18)10-15/h3-4,10,12,14,20H,5-9H2,1-2H3

InChI Key

GMHSITFBKYSQKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)C#N)Cl
2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile is a white solid powder with a molecular weight of 392.89 g/mol. It is also known as JNJ-40411813 or compound 13. It is a small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor involved in regulating mood, anxiety, and pain. NOP receptors are also involved in the modulation of addictive behaviors and feeding behavior.
2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile is insoluble in water but soluble in organic solvents such as acetonitrile, methanol, and ethanol. Its melting point is 177-180 °C, and its boiling point is 523.781 °C at 760 mmHg. Its density is 1.27 g/cm3, and its vapor pressure is 9.23E-12 mmHg at 25 °C.
The synthesis of 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile involves several steps. It can be synthesized using the following steps:
1. Preparation of 4-fluoro-2-nitroaniline
2. Reaction of 4-fluoro-2-nitroaniline with 2-chloro-5-(trifluoromethyl)benzonitrile to form 4-fluoro-2-[(2-chloro-5-(trifluoromethyl)phenyl)amino]nitrobenzene
3. Catalytic reduction of 4-fluoro-2-[(2-chloro-5-(trifluoromethyl)phenyl)amino]nitrobenzene to form 4-fluoro-2-[(2-chloro-5-(trifluoromethyl)phenyl)amino]aniline
4. Conversion of 4-fluoro-2-[(2-chloro-5-(trifluoromethyl)phenyl)amino]aniline to 2-chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile using piperidine and 3-methylbutanoyl chloride as reagents.
The characterization of 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile involves various spectroscopic and analytical techniques. Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used techniques to confirm the purity and identity of the compound.
are used to determine the concentration, purity, and identity of 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile. HPLC and MS are commonly used techniques to analyze the compound. HPLC is a highly sensitive technique that separates and detects molecules based on their chemical properties, while MS identifies the molecular weight and a specific molecular fragment of a compound. NMR and infrared (IR) spectroscopy are also used to analyze the structural properties of the compound.
2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile has shown potential biological properties in various studies. It has been shown to have a high affinity for the NOP receptor and acts as a selective receptor antagonist. The NOP receptor is involved in the regulation of anxiety, mood, and pain, and JNJ-40411813 has been studied for its potential use in treating anxiety, depression, and pain disorders.
The toxicity and safety of 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile in scientific experiments are important factors to consider. In animal studies, the compound has been shown to have low toxicity with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects and potential toxicity of the compound.
2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile has potential applications in various fields of research and industry. In the field of pharmacology, the compound can be used for developing drugs for the treatment of anxiety, depression, and pain disorders. It can also be used to study the functions of the NOP receptor in various physiological processes, such as addiction and feeding behavior.
There have been several studies conducted on 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile, and the compound has shown promising results in various research areas. However, more research is needed to fully understand the potential of the compound and its effects on human health.
The potential implications of 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile in various fields of research and industry are significant. In the pharmaceutical industry, the compound can be used for developing drugs for the treatment of anxiety, depression, and pain disorders. It can also be used to study the NOP receptor and its role in addiction and feeding behavior. In the field of neuroscience, the compound can be used to study the molecular and cellular mechanisms involved in mood, anxiety, and pain disorders.
Although 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile has shown promising results in various research areas, there are still limitations in its application and research. Further studies are needed to determine the long-term effects and potential toxicity of the compound. Moreover, more research is needed to fully understand the mechanisms involved in the interaction between the NOP receptor and JNJ-40411813. Future directions for research include exploring the potential therapeutic applications of the compound in combination with other molecules and exploring its potential use as a tool for studying the NOP receptor and its biological functions.
In conclusion, 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile has shown potential in various research areas, including pharmacology and neuroscience. Its chemical properties, synthesis and characterization methods, analytical methods, and biological properties have been studied extensively, and it has shown promising results in various experiments. Future research is needed to fully understand the implications of the compound and its applications in various fields of research and industry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

319.1451400 g/mol

Monoisotopic Mass

319.1451400 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

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